molecular formula C7H2BrClF4O2S B2773567 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride CAS No. 2377035-48-6

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B2773567
CAS No.: 2377035-48-6
M. Wt: 341.5
InChI Key: VOIOGIUZHWFGAY-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C7H2BrClF4O2S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzenesulfonyl chloride core. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzene. This reaction is carried out using chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) as sulfonylating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent moisture and other contaminants from affecting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar sulfonylation reactions but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The bromine and fluorine substituents on the benzene ring can also influence the reactivity and selectivity of the compound in electrophilic aromatic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 2,3,4-Trifluorobenzenesulfonyl chloride

Uniqueness

2-Bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various synthetic applications where specific reactivity patterns are desired .

Properties

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4O2S/c8-4-1-3(7(11,12)13)2-5(10)6(4)16(9,14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIOGIUZHWFGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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